molecular formula C10H11N3O2 B2818957 7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 76088-93-2

7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2818957
CAS RN: 76088-93-2
M. Wt: 205.217
InChI Key: ADDAUAXSJSLONU-UHFFFAOYSA-N
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Description

“7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a chemical compound with the CAS Number: 76088-93-2 . It has a molecular weight of 205.22 . The IUPAC name for this compound is 7-amino-1,3-dimethylquinazoline-2,4 (1H,3H)-dione .


Synthesis Analysis

The synthesis of quinazoline derivatives, which this compound is a part of, has been a subject of interest due to their significant biological activities . Various synthetic methods have been used, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H11N3O2/c1-12-8-5-6 (11)3-4-7 (8)9 (14)13 (2)10 (12)15/h3-5H,11H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-amino-1,3-dimethylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-8-5-6(11)3-4-7(8)9(14)13(2)10(12)15/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDAUAXSJSLONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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